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Compound of Interest

Compound Name: 1-Benzyl-3-methylazetidine

CAS No.: 55702-31-3

Cat. No.: B11920687

Get Quote

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a detailed analysis of the expected spectroscopic data for the

novel compound 1-Benzyl-3-methylazetidine. Due to the limited availability of direct

experimental spectra for this specific molecule in public-domain databases, this document

leverages a data-centric approach, utilizing empirical data from structurally analogous

compounds and established principles of spectroscopic theory to present a comprehensive and

predictive characterization. This guide will cover the anticipated Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for the

identification and characterization of this and similar substituted azetidine scaffolds.

Introduction
Azetidine derivatives are a prominent class of saturated nitrogen-containing heterocycles that

have garnered significant interest in medicinal chemistry and drug development. Their strained

four-membered ring system imparts unique conformational properties and serves as a versatile

scaffold for the synthesis of novel therapeutic agents. The incorporation of a benzyl group at
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the nitrogen atom and a methyl group at the 3-position of the azetidine ring, as in 1-Benzyl-3-
methylazetidine, is anticipated to modulate the compound's physicochemical and

pharmacological properties. Accurate structural elucidation through spectroscopic methods is

paramount for the advancement of research and development involving this and related

molecules. This guide aims to provide a foundational spectroscopic profile of 1-Benzyl-3-
methylazetidine to aid researchers in its synthesis, purification, and downstream applications.

Molecular Structure and Atom Numbering
To facilitate the discussion of the spectroscopic data, the following atom numbering scheme will

be used for 1-Benzyl-3-methylazetidine.

Figure 1: Molecular structure and atom numbering of 1-Benzyl-3-methylazetidine.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance
(NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the

carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 1-
Benzyl-3-methylazetidine are discussed below. These predictions are based on the analysis

of structurally related compounds and established chemical shift principles.

Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic,

azetidine ring, and methyl protons.
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Proton(s)
Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J, Hz)

H8, H9, H10, H11,

H12
7.20 - 7.40 Multiplet -

H6 ~3.60 Singlet -

H2, H4 (trans to CH₃) ~3.40 Triplet ~7.5

H2, H4 (cis to CH₃) ~2.80 Triplet ~7.5

H3 ~2.50 Multiplet -

H5 ~1.15 Doublet ~6.5

Rationale for Predicted ¹H NMR Chemical Shifts:

Aromatic Protons (H8-H12): The five protons of the phenyl ring are expected to resonate in

the typical aromatic region of 7.20-7.40 ppm as a complex multiplet.

Benzylic Protons (H6): The two benzylic protons are chemically equivalent and are expected

to appear as a singlet around 3.60 ppm. The adjacent nitrogen atom causes a downfield

shift.

Azetidine Ring Protons (H2, H4): The protons on the carbons adjacent to the nitrogen (C2

and C4) are diastereotopic. The protons trans to the methyl group are expected to be

deshielded and appear around 3.40 ppm as triplets due to coupling with the C3 proton. The

protons cis to the methyl group are expected to be more shielded, appearing around 2.80

ppm, also as triplets.

Azetidine Ring Proton (H3): The methine proton at C3 will be coupled to the adjacent

methylene protons (H2 and H4) and the methyl protons (H5), resulting in a complex multiplet

around 2.50 ppm.

Methyl Protons (H5): The three protons of the methyl group are expected to appear as a

doublet around 1.15 ppm due to coupling with the H3 proton.

Predicted ¹³C NMR Data
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The carbon NMR spectrum will provide information on the number of unique carbon

environments.

Carbon(s) Predicted Chemical Shift (δ, ppm)

C7 ~139

C9, C11 ~129

C8, C12 ~128

C10 ~127

C6 ~63

C2, C4 ~58

C3 ~35

C5 ~18

Rationale for Predicted ¹³C NMR Chemical Shifts:

Aromatic Carbons (C7-C12): The aromatic carbons will resonate in the range of 127-139

ppm. The quaternary carbon (C7) will be the most downfield.

Benzylic Carbon (C6): The benzylic carbon is expected around 63 ppm, shifted downfield by

the adjacent nitrogen and phenyl group.

Azetidine Ring Carbons (C2, C4): The carbons adjacent to the nitrogen are expected to be in

the region of 58 ppm.

Azetidine Ring Carbon (C3): The methine carbon of the azetidine ring is predicted to be

around 35 ppm.

Methyl Carbon (C5): The methyl carbon is expected to be the most upfield signal, around 18

ppm.

Predicted Infrared (IR) Spectroscopy
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Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The

predicted IR absorption bands for 1-Benzyl-3-methylazetidine are summarized below.

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity

C-H stretch (aromatic) 3000 - 3100 Medium

C-H stretch (aliphatic) 2800 - 3000 Medium-Strong

C=C stretch (aromatic) 1450 - 1600 Medium

C-N stretch 1100 - 1250 Medium

C-H bend (aromatic) 690 - 900 Strong

Interpretation of Predicted IR Spectrum:

The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000

cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. Strong C-H bending

bands are also expected in the fingerprint region (690-900 cm⁻¹).

The aliphatic C-H stretching of the azetidine ring, methyl, and benzylic groups will appear in

the 2800-3000 cm⁻¹ range.

A characteristic C-N stretching vibration for the tertiary amine within the azetidine ring is

expected in the 1100-1250 cm⁻¹ region.

Predicted Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation

pattern of a molecule. Electron Ionization (EI) is a common technique for volatile compounds.

Predicted Molecular Ion and Fragmentation:

Molecular Ion (M⁺): The molecular formula of 1-Benzyl-3-methylazetidine is C₁₂H₁₇N,

giving a molecular weight of 175.27 g/mol . The molecular ion peak [M]⁺ is expected at m/z =

175.

Major Fragmentation Pathways:
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Benzylic Cleavage: The most prominent fragmentation is expected to be the cleavage of

the benzylic C-N bond, leading to the formation of the stable benzyl cation (C₇H₇⁺) at m/z

= 91. This is often the base peak in the spectrum.

Loss of Methyl Group: Loss of the methyl group from the molecular ion would result in a

fragment at m/z = 160.

Ring Opening and Fragmentation: The azetidine ring can undergo various ring-opening

and fragmentation pathways, leading to smaller charged fragments.

[C12H17N]+•
m/z = 175

[C7H7]+
m/z = 91

(Benzyl Cation)
Benzylic Cleavage

[C11H14N]+
m/z = 160

-CH3

Click to download full resolution via product page

To cite this document: BenchChem. [Spectroscopic Characterization of 1-Benzyl-3-
methylazetidine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11920687/docs#spectroscopic-characterization-of-1-
benzyl-3-methylazetidine-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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